1-Nitro-2-propoxybenzene CAS 3079-53-6 chemical properties
1-Nitro-2-propoxybenzene CAS 3079-53-6 chemical properties
This technical guide provides an in-depth analysis of 1-Nitro-2-propoxybenzene (CAS 3079-53-6), a specialized aromatic ether intermediate used primarily in the synthesis of pharmaceutical precursors like 2-propoxyaniline.[1]
CAS: 3079-53-6 | Formula: C₉H₁₁NO₃ | MW: 181.19 g/mol [1]
Executive Summary
1-Nitro-2-propoxybenzene (also known as o-nitrophenyl propyl ether) is a lipophilic organic intermediate characterized as a yellow oil at standard temperature and pressure.[1] It serves as a critical electrophilic building block in organic synthesis, most notably as the direct precursor to 2-propoxyaniline .
While often confused with its isomer (the banned artificial sweetener 5-nitro-2-propoxyaniline, or P-4000), the 1-nitro-2-propoxy isomer is functionally distinct.[1] Its primary utility lies in medicinal chemistry as a scaffold for phenylpiperazine derivatives (used in CNS-active agents) and local anesthetic analogs. This guide details its physicochemical profile, validated synthesis protocols, and downstream applications.
Chemical Identity & Physical Characteristics
The compound exhibits properties typical of o-substituted nitrobenzenes, where the ortho ether linkage influences both volatility and solubility.
Physicochemical Data Profile
| Property | Value | Condition / Source |
| Appearance | Yellow Oil | Standard Temperature (25°C) |
| Boiling Point | 155–156.5 °C | @ 15 Torr (Reduced Pressure) |
| Density | ~1.15 g/cm³ | Estimated @ 20°C |
| Solubility | Soluble in organic solvents (EtOH, Et₂O, DMF); Insoluble in water | Lipophilic nature |
| Molecular Weight | 181.19 g/mol | Monoisotopic |
| Refractive Index | ~1.52–1.54 | Predicted |
Synthesis & Manufacturing Protocols
Two distinct methodologies are presented: the industry-standard Williamson Ether Synthesis for scalability, and a Decarboxylative Etherification for high-precision laboratory synthesis.
Method A: Classical Williamson Ether Synthesis (Scale-Up Route)
This method relies on the nucleophilic substitution of propyl bromide by the phenoxide ion of o-nitrophenol.
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Reagents: o-Nitrophenol (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).
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Solvent: DMF (Dimethylformamide) or Acetone.
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Protocol:
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Dissolve o-nitrophenol in DMF under an inert atmosphere (N₂).
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Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide.
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Add 1-bromopropane dropwise.
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Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (disappearance of phenol).
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Work-up: Pour into ice water. Extract with ethyl acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.
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Purification: Vacuum distillation yields the product as a yellow oil.
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Method B: Decarboxylative Etherification (Modern Route)
A specialized protocol utilizing orthosilicates, useful when avoiding halide waste is a priority.
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Reagents: Potassium 2-nitrobenzoate, Tetrapropylorthosilicate.[2]
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Conditions: High temperature, catalytic copper/silver salts (optional depending on specific variant).
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Mechanism: The carboxylate group is extruded as CO₂, coupled with alkyl transfer from the silicate.
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Yield: Typically >80% isolated yield.[2]
Visualization: Synthesis Pathways
Figure 1: Comparison of the classical nucleophilic substitution route (Method A) and the modern decarboxylative route (Method B).[1]
Chemical Reactivity & Transformations[1]
The nitro group at the C1 position is the primary site of reactivity. The propoxy group at C2 acts as an electron-donating group (EDG), activating the ring but also providing steric bulk that influences reduction kinetics.
Key Transformation: Reduction to 2-Propoxyaniline
The conversion of the nitro group to an amine is the most commercially relevant reaction, yielding 2-propoxyaniline , a precursor for substituted piperazines.
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Catalytic Hydrogenation: H₂ (3 atm), Pd/C (10% loading), Methanol. Quantitative yield.
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Chemical Reduction (Bechamp): Iron powder (Fe) and HCl/Acetic acid. Preferred for cost-effective large-scale batches.[1]
Visualization: Functional Group Transformation
Figure 2: The reduction of the nitro moiety yields 2-propoxyaniline, a gateway to phenylpiperazine pharmacology.[1]
Pharmaceutical Applications
CNS Drug Synthesis (Phenylpiperazines)
The reduced derivative, 2-propoxyaniline , is a vital intermediate in the synthesis of 1-(2-propoxyphenyl)piperazine .
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Mechanism: 2-propoxyaniline reacts with bis(2-chloroethyl)amine (or similar alkylating agents) to form the piperazine ring.[1]
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Utility: Phenylpiperazines are "privileged structures" in medicinal chemistry, frequently serving as 5-HT (serotonin) receptor ligands and alpha-adrenergic blockers.
Local Anesthetic Development
The o-alkoxyaniline motif mimics the lipophilic domain of ester/amide anesthetics (e.g., Procaine, Lidocaine analogs). The propoxy chain provides intermediate lipophilicity (LogP ~2.5 for the amine), optimizing membrane penetration compared to methoxy (anisidine) or ethoxy (phenetidine) analogs.
Distinction from P-4000 (Safety Note)
It is imperative to distinguish this compound from its isomer, 5-nitro-2-propoxyaniline (P-4000).[1]
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1-Nitro-2-propoxybenzene (Target): Ortho-isomer. Pharmaceutical intermediate.[3] Not sweet.
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5-Nitro-2-propoxyaniline (Banned): Meta-nitro relative to amine (after reduction/rearrangement).[1] Historically used as an ultrasweet agent (4000x sucrose) but banned due to toxicity.[4]
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Acute Toxicity | H302/H332 | Harmful if swallowed or inhaled (Typical of nitro-aromatics).[1] |
Handling Protocols:
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PPE: Nitrile gloves and safety goggles are mandatory. The compound is an oil and can penetrate skin; double-gloving is recommended during synthesis work-up.[1]
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Storage: Store in a cool, dry place away from strong oxidizing agents and reducing agents.
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Spill Management: Absorb with inert material (vermiculite/sand). Do not flush into surface water; nitro-compounds are often harmful to aquatic life.
References
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ChemicalBook. (n.d.). Benzene, 1-nitro-2-propoxy- Properties and Suppliers. Retrieved from
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National Institutes of Health (NIH) - PubChem. (n.d.). 1-Nitro-2-propoxybenzene (CID 587497).[1] Retrieved from
- Goerigk, L., et al. (2014). Decarboxylative Etherification of Aromatic Carboxylic Acids. (Contextual reference for Method B).
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U.S. Patent 2,922,788. (1960). Phenylpiperazine compounds and process for producing the same. (Describes the use of o-propoxyaniline in drug synthesis). Retrieved from
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GuideChem. (n.d.). 1-Nitro-2-propoxybenzene Safety Data. Retrieved from
